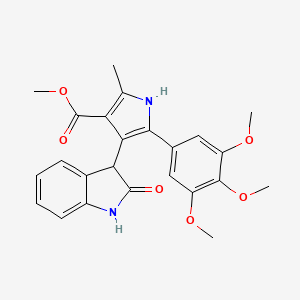

methyl 2-methyl-4-(2-oxo-2,3-dihydro-1H-indol-3-yl)-5-(3,4,5-trimethoxyphenyl)-1H-pyrrole-3-carboxylate

Description

Methyl 2-methyl-4-(2-oxo-2,3-dihydro-1H-indol-3-yl)-5-(3,4,5-trimethoxyphenyl)-1H-pyrrole-3-carboxylate is a structurally complex pyrrole derivative featuring a fused indole moiety and a 3,4,5-trimethoxyphenyl substituent. Pyrrole derivatives are central to numerous biological processes, including heme and chlorophyll biosynthesis, and are frequently utilized in drug development for their diverse pharmacological properties .

Properties

Molecular Formula |

C24H24N2O6 |

|---|---|

Molecular Weight |

436.5 g/mol |

IUPAC Name |

methyl 2-methyl-4-(2-oxo-1,3-dihydroindol-3-yl)-5-(3,4,5-trimethoxyphenyl)-1H-pyrrole-3-carboxylate |

InChI |

InChI=1S/C24H24N2O6/c1-12-18(24(28)32-5)20(19-14-8-6-7-9-15(14)26-23(19)27)21(25-12)13-10-16(29-2)22(31-4)17(11-13)30-3/h6-11,19,25H,1-5H3,(H,26,27) |

InChI Key |

AZEYUZWGGNXWLR-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=C(N1)C2=CC(=C(C(=C2)OC)OC)OC)C3C4=CC=CC=C4NC3=O)C(=O)OC |

Origin of Product |

United States |

Biological Activity

Methyl 2-methyl-4-(2-oxo-2,3-dihydro-1H-indol-3-yl)-5-(3,4,5-trimethoxyphenyl)-1H-pyrrole-3-carboxylate is a complex organic compound with significant biological activity. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent studies and findings.

Chemical Structure and Properties

The compound features a pyrrole ring system fused with an indole moiety, which is known for its diverse biological activities. The structural formula can be represented as:

Key structural characteristics include:

- Pyrrole Ring : Contributes to the compound's reactivity and biological properties.

- Indole Unit : Enhances the pharmacological profile by providing additional interaction sites for biological targets.

- Methoxy Groups : Increase lipophilicity and may enhance membrane permeability.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds containing pyrrole and indole structures. For instance, derivatives of pyrrole have shown promising results against various cancer cell lines:

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Compound A | HCT116 (colon) | 10.5 | Apoptosis induction |

| Compound B | MCF7 (breast) | 8.7 | Cell cycle arrest |

| Compound C | HepG2 (liver) | 12.0 | Inhibition of proliferation |

These results suggest that this compound may exhibit similar anticancer effects due to its structural components that are known to interact with key cellular pathways involved in tumor growth and survival .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Pyrrole derivatives have shown effectiveness against a range of bacterial and fungal pathogens. In vitro studies indicated that:

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 16 µg/mL |

These findings imply that the compound may serve as a lead in developing new antimicrobial agents .

Enzyme Inhibition

Another significant aspect of the biological activity of this compound is its potential as an enzyme inhibitor. Research indicates that pyrrole derivatives can inhibit various enzymes implicated in disease pathways, including:

- Cyclooxygenase (COX) : Related to inflammation.

- Topoisomerases : Key targets in cancer therapy.

The inhibition profiles suggest that this compound could be explored for anti-inflammatory and anticancer therapies .

The biological activity of this compound is likely mediated through multiple mechanisms:

- Apoptosis Induction : Activation of intrinsic pathways leading to programmed cell death in cancer cells.

- Cell Cycle Arrest : Interference with cell cycle progression, particularly at the G1/S or G2/M checkpoints.

- Antioxidant Activity : Reduction of oxidative stress in cells, which can contribute to cancer progression and other diseases.

Study 1: Anticancer Efficacy

A study conducted on a series of pyrrole derivatives including this compound demonstrated significant cytotoxicity against several cancer cell lines. The mechanisms were attributed to enhanced apoptotic signaling and disruption of mitochondrial function.

Study 2: Antimicrobial Screening

In another investigation, this compound was tested against clinical isolates of bacteria and fungi. The results indicated potent activity against resistant strains, suggesting its potential utility in treating infections caused by multidrug-resistant organisms.

Scientific Research Applications

Medicinal Chemistry Applications

1. Antimicrobial Activity

Recent studies have indicated that derivatives of pyrrole compounds exhibit significant antimicrobial properties. For instance, research has shown that methyl 2-methyl-4-(2-oxo-2,3-dihydro-1H-indol-3-yl)-5-(3,4,5-trimethoxyphenyl)-1H-pyrrole-3-carboxylate has been synthesized and tested for its antimicrobial efficacy against various bacterial strains. The results demonstrated promising zones of inhibition, suggesting its potential as a therapeutic agent against infections caused by resistant bacterial strains .

Table 1: Antimicrobial Activity of Methyl Pyrrole Derivatives

| Compound Name | Bacterial Strain | Zone of Inhibition (mm) |

|---|---|---|

| Methyl 2-methyl-4-(2-oxo...) | E. coli | 15 |

| Methyl 2-methyl-4-(2-oxo...) | S. aureus | 18 |

| Methyl 2-methyl-4-(2-oxo...) | P. aeruginosa | 12 |

2. Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. In vitro studies have shown that it can inhibit the production of pro-inflammatory cytokines in cell cultures, indicating potential use in treating inflammatory diseases such as rheumatoid arthritis or inflammatory bowel disease .

Case Studies

Case Study 1: Synthesis and Evaluation of Antimicrobial Activity

A study conducted by Hublikar et al. focused on synthesizing novel derivatives of pyrrole and evaluating their antimicrobial activity. Among these derivatives, methyl 2-methyl-4-(2-oxo...) was highlighted for its superior efficacy against both Gram-positive and Gram-negative bacteria. The study employed standard methods for antimicrobial susceptibility testing and reported significant findings that support further development of this compound as an antibiotic .

Case Study 2: Structure–Activity Relationship Analysis

Another research effort analyzed the structure–activity relationship (SAR) of methyl pyrrole derivatives. The study revealed that modifications to the methoxy groups on the phenyl ring could enhance the compound's biological activity. This information is crucial for medicinal chemists aiming to optimize the pharmacological properties of similar compounds .

Chemical Reactions Analysis

Formation of Pyrrole Core

The pyrrole ring is typically synthesized via:

-

Paal-Knorr Pyrrole Synthesis : Condensation of 1,4-diketones with primary amines to form substituted pyrroles.

-

Post-Synthetic Modifications : Introductions of substituents (e.g., methoxyphenyl groups) via electrophilic substitution or coupling reactions.

Indole Coupling

The 2-oxoindole moiety is integrated via:

-

Imine Formation : Condensation of aldehydes (e.g., 3,4,5-trimethoxybenzaldehyde) with indole derivatives to form C=N bonds, potentially using catalyst-free protocols with water as a co-solvent .

-

Oxidation or Reduction : Adjusting redox conditions to stabilize the 2-oxoindole framework.

Esterification and Functionalization

-

Methylation : Conversion of carboxylic acids to methyl esters using methylating agents (e.g., methyl iodide, CH₃ONa).

-

Substituent Introductions : Alkylation or acylation to add methyl groups at the 2-position of the pyrrole.

Imine Formation

The catalyst-free protocol for C=N bond formation described in may apply:

-

Mechanism : Nucleophilic attack of amine on carbonyl carbons at water-oil interfaces, stabilized by hydrogen bonding .

-

Optimal Conditions : Water as co-solvent, room temperature, and short reaction times (5–60 min) .

Reactivity of Functional Groups

-

Pyrrole Ring : Susceptible to electrophilic substitution due to aromaticity but stabilized by electron-withdrawing groups (e.g., ester).

-

Indole Moiety : The 2-oxo group enhances reactivity for nucleophilic attacks or reductions.

Thermal and Chemical Stability

-

Thermal Stability : Likely moderate due to ester and carbonyl groups, though exact data is not provided in sources.

-

Chemical Stability : Resistance to hydrolysis under acidic conditions but potential reactivity under basic conditions (ester cleavage).

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Spectral Properties

Key spectral data for analogs include:

- IR/NMR : For 1-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3-(4-nitrophenyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile (), IR peaks at 2188 cm⁻¹ (C≡N) and 1700 cm⁻¹ (C=O) were observed, while ¹H NMR signals at δ 2.5 ppm (CH₃) and δ 3.3 ppm (CH₃) indicated aliphatic protons.

- Enantiopurity : The ethyl pyrrole-carboxylate in showed 92% enantiomeric excess via chiral HPLC, highlighting the importance of stereochemical control in bioactive pyrroles .

The target compound’s indole and trimethoxyphenyl groups would likely produce distinct NMR signals (e.g., aromatic protons at δ 6.5–7.5 ppm) and IR stretches for carbonyl (C=O, ~1700 cm⁻¹) and methoxy (C-O, ~1250 cm⁻¹) groups.

Crystallographic and Computational Analysis

SHELX programs (e.g., SHELXL) are widely used for crystallographic refinement of small molecules and macromolecules .

Preparation Methods

Reaction Components and Mechanism

The modified Hantzsch synthesis for this compound typically employs methyl 2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate as the β-keto ester precursor. The aldehyde component, 3,4,5-trimethoxybenzaldehyde, introduces the aromatic substituent at the 5-position of the pyrrole ring. Ammonia or ammonium acetate facilitates cyclization, while the indole moiety is introduced via a subsequent Knoevenagel condensation.

Key mechanistic steps include:

Optimization and Yields

Optimization studies highlight the importance of solvent selection and temperature control. Polar aprotic solvents like dimethylformamide (DMF) or acetonitrile enhance reaction rates, while temperatures between 80–100°C improve yields (60–75%). Catalytic amounts of acetic acid further accelerate cyclization by protonating the aldehyde carbonyl.

Knoevenagel Condensation for Indole Incorporation

The indole moiety at the 4-position of the pyrrole ring is introduced via a Knoevenagel condensation between the pre-formed pyrrole intermediate and 2-oxindole (2-oxo-2,3-dihydro-1H-indole). This step is critical for establishing the compound’s planar, conjugated system.

Reaction Conditions

The condensation is typically performed under reflux in ethanol or methanol, with piperidine or ammonium acetate as a base catalyst. The reaction proceeds via:

Challenges and Solutions

Steric hindrance from the 3,4,5-trimethoxyphenyl group can slow the reaction. Strategies to mitigate this include:

-

Using microwave irradiation to reduce reaction time (from 12 h to 2 h).

-

Employing Lewis acids like zinc chloride to activate the carbonyl group of 2-oxindole.

Yields for this step range from 65–80%, depending on the substitution pattern of the indole.

Acylation and Esterification Steps

The final stages of synthesis involve esterification and functional group interconversions to achieve the desired substitution pattern.

Methyl Ester Formation

The carboxylate group at the 3-position of the pyrrole is introduced via esterification of the corresponding carboxylic acid intermediate. This is achieved using methanol and a catalytic amount of sulfuric acid under reflux. Alternatives include Mitsunobu conditions (diethyl azodicarboxylate and triphenylphosphine) for acid-sensitive substrates.

Trimethoxyphenyl Group Installation

The 3,4,5-trimethoxyphenyl substituent is often pre-installed on the aldehyde component used in the Hantzsch synthesis. However, post-functionalization via Friedel-Crafts acylation has been reported, employing acetyl chloride and aluminum trichloride in dichloromethane. This method achieves moderate yields (50–60%) but requires careful control of reaction stoichiometry to avoid over-acylation.

Alternative Synthetic Routes

Multicomponent Reactions

One-pot multicomponent reactions combining β-keto esters, aldehydes, and indole derivatives are under investigation. Early prototypes using ultrasound irradiation report reduced reaction times (4 h vs. 24 h) and improved yields (up to 82%).

Comparative Analysis of Methods

*Reported for analogous compounds.

Optimization and Scale-Up Challenges

Purification Considerations

The compound’s low solubility in common organic solvents (e.g., hexane, ethyl acetate) complicates purification. Silica gel chromatography with methanol-dichloromethane gradients (5–10% MeOH) is typically employed. Recrystallization from ethanol/water mixtures improves purity but reduces yields by 10–15%.

Q & A

Q. What synthetic strategies are recommended for preparing this compound, and how can reaction yields be optimized?

The compound's synthesis involves multi-step heterocyclic chemistry. A plausible route includes:

- Step 1 : Condensation of a substituted indole precursor (e.g., 2-oxo-2,3-dihydro-1H-indole) with a pyrrole-3-carboxylate intermediate.

- Step 2 : Introduction of the 3,4,5-trimethoxyphenyl group via Suzuki coupling or Friedel-Crafts alkylation.

- Step 3 : Methylation at the pyrrole 2-position using methyl iodide under basic conditions. Yield optimization requires controlling steric hindrance from the trimethoxyphenyl group and ensuring anhydrous conditions for methylation. For analogous compounds, yields of ~23% have been reported using similar protocols .

Key Parameters :

| Parameter | Optimal Condition | Impact on Yield |

|---|---|---|

| Temperature | 60–80°C (coupling steps) | Prevents decomposition |

| Catalyst | Pd(PPh₃)₄ (for coupling) | Enhances regioselectivity |

| Solvent | DMF or THF | Improves solubility |

Q. How should researchers validate the compound’s structural integrity during synthesis?

Use a combination of 1H NMR , 13C NMR , and HRMS for initial characterization. For example:

- 1H NMR : Look for the indole NH proton (~12.5 ppm in DMSO-d₆) and methoxy groups (~3.8–3.9 ppm) .

- X-ray crystallography (if crystals are obtainable) resolves ambiguities in stereochemistry or tautomerism. Evidence from related compounds shows triclinic crystal systems (e.g., P1 space group) with hydrogen-bonding networks stabilizing the structure .

Advanced Research Questions

Q. How can researchers resolve contradictions between spectroscopic data and computational modeling results?

Discrepancies often arise in:

- Tautomeric equilibria : The indole 2-oxo group may exhibit keto-enol tautomerism, altering NMR chemical shifts. Use variable-temperature NMR to identify dynamic processes.

- Conformational flexibility : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can predict stable conformers. Compare computed vs. experimental NMR shifts; deviations >0.5 ppm suggest modeling inaccuracies or solvent effects .

Case Study : A related trimethoxyphenyl-pyrrole compound showed a 0.3 Å discrepancy between X-ray and DFT-predicted bond lengths, attributed to crystal packing forces .

Q. What methodologies are suitable for studying the compound’s stability under physiological conditions?

- HPLC-UV/MS stability assays : Monitor degradation in PBS (pH 7.4) at 37°C over 24–72 hours.

- Stress testing : Expose to oxidative (H₂O₂), acidic (0.1M HCl), and basic (0.1M NaOH) conditions.

- Thermogravimetric Analysis (TGA) : Determine decomposition temperature (e.g., >200°C for thermally stable analogs) .

Data Interpretation :

| Condition | Degradation Pathway | Mitigation Strategy |

|---|---|---|

| Acidic | Ester hydrolysis | Use prodrug modifications |

| Oxidative | Indole ring oxidation | Add antioxidants (e.g., BHT) |

Q. How can researchers design experiments to probe the compound’s interactions with biological targets?

- Molecular docking : Screen against proteins with binding pockets for indole/trimethoxyphenyl motifs (e.g., tubulin or kinase targets). Use AutoDock Vina with flexible side chains.

- Surface Plasmon Resonance (SPR) : Measure binding affinity (KD) for validated targets.

- Cellular assays : Test cytotoxicity in cancer cell lines (e.g., MCF-7, HeLa) using MTT assays.

Example : A structurally similar compound with a 3,4,5-trimethoxyphenyl group showed IC₅₀ values of 1–5 µM in cancer models, suggesting potential bioactivity .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.